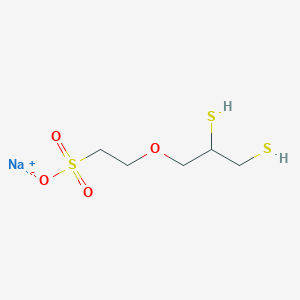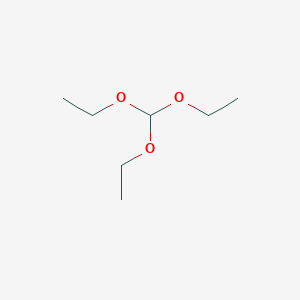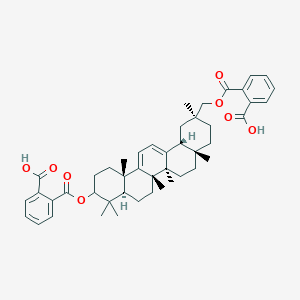
Daidzein-3',5',8-d3
Übersicht
Beschreibung
Daidzein-3’,5’,8-d3 is a labelled analogue of Daidzein . It binds to estrogen receptor β but not ERα at concentrations up to 1 mM . It is an inhibitor of carbonic anhydrase (CA) that is selective for carbonic CAVII and CAXII . The chemical composition of Daidzein is analogous to mammalian estrogens .
Synthesis Analysis
Daidzein can be readily metabolized by liver microsomes and converted to hydroxylated metabolites . A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3’-hydroxydaidzein (3’-HD), and 8,3’-dihydroxydaidzein (8,3’-DHD) starting from commercially available and inexpensive daidzein was reported .Molecular Structure Analysis
The molecular structure of Daidzein-3’,5’,8-d3 is C15H7D3O4 . The IUPAC name is 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one .Physical And Chemical Properties Analysis
Daidzein-3’,5’,8-d3 has a molecular weight of 257.26 . It appears as an off-white to light grey solid . It is slightly soluble in DMSO, Ethanol (Heated), Methanol . It has a boiling point of 512.837°C at 760 mmHg and a melting point of >300°C . The density is 1.461 g/cm3 .Wissenschaftliche Forschungsanwendungen
Optimization of Solubility and Bioavailability
Daidzein’s clinical applications are often limited by its poor solubility and bioavailability. Research has focused on creating cocrystals of daidzein with other compounds like piperazine to enhance these properties . These cocrystals have shown significant improvements in solubility and bioavailability, which could lead to more effective daidzein-based treatments.
Pharmacological and Nanotechnological Applications
Daidzein is being explored for its pharmacological potential, including its use in nanotechnology-based drug delivery systems to improve solubility and permeability . This could lead to the development of novel daidzein formulations with enhanced therapeutic efficacy.
Health Care Product Development
Daidzein and its derivatives are used in health care products due to their antioxidant properties and potential to promote cardiovascular health, reduce osteoporosis risk, and improve cognitive function . The deuterated form, Daidzein-3’,5’,8-d3, could offer more stable and potent formulations for these products.
Biological Activity and Disease Prevention
Daidzein exhibits various biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. It has been associated with the prevention of chronic diseases such as cancer, diabetes, and cardiovascular diseases . Research into Daidzein-3’,5’,8-d3 could provide insights into more effective disease prevention strategies.
Bioconversion and Metabolic Profiling
Understanding the bioconversion pathways and metabolic profile of daidzein is crucial for its therapeutic application. Studies have investigated the metabolic transformation of daidzein by human intestinal bacteria, which is important for its pharmacological effects . Daidzein-3’,5’,8-d3 could be used as a tracer in these studies to better understand its metabolism and action within the body.
Wirkmechanismus
Target of Action
Daidzein-3’,5’,8-d3, also referred to as 8-daidzein, is an isoflavone naturally found in plants and herbs . It belongs to the class of phytoestrogens, exhibiting estrogen-like effects . This suggests that its primary targets could be estrogen receptors, which play a crucial role in various biological processes including cardiovascular health, bone health, and cognitive function .
Mode of Action
As a phytoestrogen, it is likely to interact with estrogen receptors, mimicking the effects of estrogen in the body . This interaction can lead to changes in gene expression and cellular function, potentially contributing to its observed health benefits .
Result of Action
Research has investigated the ability of Daidzein-3’,5’,8-d3 to enhance cardiovascular health, lower osteoporosis risk, and improve cognitive function . These effects are likely the result of its interaction with estrogen receptors and the subsequent changes in cellular function .
Safety and Hazards
Zukünftige Richtungen
Daidzein has received great attention as a fascinating pharmacophore with remarkable potential for the therapeutic management of several diseases . Certain pharmacokinetic properties of Daidzein such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications . Therefore, nanotechnology-based formulations have been investigated for Daidzein in preceding years .
Eigenschaften
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481999 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daidzein-3',5',8-d3 | |
CAS RN |
220930-96-1 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















